molecular formula C8H8BrNO4 B13596129 2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic Acid

2-(5-Bromo-2-methoxy-3-pyridyl)-2-hydroxyacetic Acid

Cat. No.: B13596129
M. Wt: 262.06 g/mol
InChI Key: IWJCVZPMUDQYML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Properties

Molecular Formula

C8H8BrNO4

Molecular Weight

262.06 g/mol

IUPAC Name

2-(5-bromo-2-methoxypyridin-3-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H8BrNO4/c1-14-7-5(6(11)8(12)13)2-4(9)3-10-7/h2-3,6,11H,1H3,(H,12,13)

InChI Key

IWJCVZPMUDQYML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(C(=O)O)O

Origin of Product

United States

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